molecular formula C18H21N3O3S B2812730 1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea CAS No. 1203104-04-4

1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea

Cat. No. B2812730
CAS RN: 1203104-04-4
M. Wt: 359.44
InChI Key: VATOSSGVQCAPCR-UHFFFAOYSA-N
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Description

The compound “1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea” is a complex organic molecule. It contains an ethylsulfonyl group, a tetrahydroquinoline group, and a phenylurea group . These groups are common in many pharmaceuticals and other biologically active compounds.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. For instance, the sulfone group in the molecule could potentially undergo various reactions such as oxidation, reduction, and elimination .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its solubility, stability, melting point, boiling point, and reactivity .

Scientific Research Applications

Inhibition and Selectivity in Enzymatic Activity

Studies have highlighted compounds with structural similarities to "1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea" for their inhibitory potency and selectivity towards specific enzymatic targets. For instance, compounds with the tetrahydroquinoline structure have been evaluated for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT) while displaying selectivity over alpha2-adrenoceptors. These compounds are noted for their potential to penetrate the blood-brain barrier, suggesting their applicability in neuroscience and pharmacology (Grunewald et al., 2005).

Anticancer Potential

Research has also uncovered the anticancer potential of tetrahydroquinoline derivatives. Specific compounds within this class have been identified as potent histone deacetylase (HDAC) inhibitors, demonstrating cytotoxicity towards prostate cancer cells and highlighting their potential as therapeutic agents for cancer treatment (Liu et al., 2015).

Antibacterial and Antifungal Applications

The synthesis of new arylsulfonamide-based quinolines has shown promising results in the evaluation of their antibacterial and antifungal activities. Compounds in this category have displayed significant activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains, indicating their potential use in developing new antimicrobial agents (Kumar & Vijayakumar, 2017).

Antioxidant Properties

Moreover, some tetrahydroquinoline derivatives have been identified to possess antioxidant properties, further broadening their application scope in medicinal chemistry and drug development. These findings suggest potential roles in managing oxidative stress-related diseases (Kumar & Vijayakumar, 2017).

Mechanism of Action

Target of Action

The compound 1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea belongs to the class of sulfonamides . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are the primary targets of sulfonamides and play crucial roles in various biochemical processes.

Mode of Action

Sulfonamides, including our compound of interest, act by inhibiting bacterial DNA synthesis . They achieve this by competitively inhibiting the enzyme dihydropteroate synthetase . This enzyme is vital for the synthesis of folic acid, a key component required for bacterial DNA replication. By inhibiting this enzyme, sulfonamides prevent bacterial growth and proliferation .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway, which is essential for the production of nucleotides in bacteria . This disruption affects the downstream processes, including DNA replication, transcription, and translation, ultimately leading to bacterial cell death .

Pharmacokinetics

The pharmacokinetics of sulfonamides, including absorption, distribution, metabolism, and excretion (ADME), are complex and can vary significantly among different compounds within this class . .

Result of Action

The primary result of the action of sulfonamides is the inhibition of bacterial growth and proliferation . By disrupting the folate synthesis pathway, these compounds prevent the synthesis of essential components of bacterial DNA, leading to bacterial cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of sulfonamides . For instance, temperature, electrical conductivity, and turbidity have been identified as major environmental factors affecting the community structure of organisms in aquatic ecosystems . .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could involve further studies to determine its biological activity, potential applications, and environmental impact .

properties

IUPAC Name

1-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-2-25(23,24)21-12-6-7-14-13-16(10-11-17(14)21)20-18(22)19-15-8-4-3-5-9-15/h3-5,8-11,13H,2,6-7,12H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATOSSGVQCAPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea

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